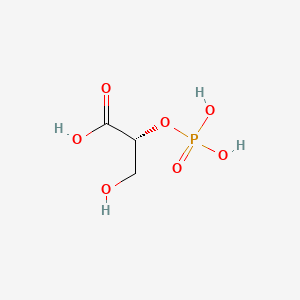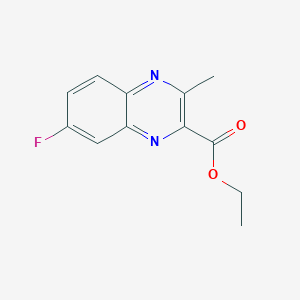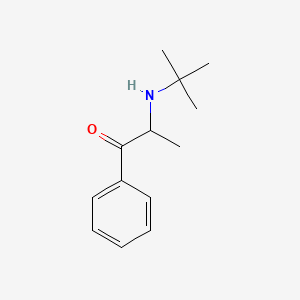![molecular formula C16H20N6O B3327470 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile CAS No. 344418-92-4](/img/structure/B3327470.png)
3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Übersicht
Beschreibung
This compound, also known as (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carbonyl cyanide, is a complex organic molecule with the molecular formula C15H18N6O . It has potential applications in various fields due to its unique structure and properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. It includes a pyrrolo[2,3-d]pyrimidin-4-yl group, a methylamino group, and a piperidin-1-yl group . The exact 3D conformation of the molecule can vary depending on the environment and the presence of other molecules .Physical and Chemical Properties Analysis
This compound has a molecular weight of 287.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass is 287.17461031 g/mol, and it has a topological polar surface area of 131 Ų .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Ethnic Sensitivity
- Physiologically-Based Pharmacokinetic Modeling : Tofacitinib, chemically known as 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile, is an oral Janus kinase inhibitor. It's approved for treating rheumatoid arthritis in Japan and the US. A study utilized a physiologically-based pharmacokinetic model to assess the potential impact of ethnicity on dosing regimens between Japanese and Caucasian populations. This study demonstrated the usefulness of such models in evaluating ethnic sensitivity in pharmacokinetics at early development stages, suggesting its value in optimal dose setting for various populations (Suzuki et al., 2017).
Development of Selective Inhibitors
- Selective Inhibitors for Rheumatoid Arthritis : Research on the modification of tofacitinib's core structure led to the development of selective inhibitors for rheumatoid arthritis treatment. The study focused on designing and synthesizing 3(R)-aminopyrrolidine derivatives for JAK1-selective inhibitors. These compounds exhibited improved selectivity and efficacy compared to tofacitinib in clinical model tests, demonstrating potential as treatment alternatives (Chough et al., 2018).
Novel Synthetic Methods and Applications
- Chemoselective Synthesis of Derivatives : A study reported the chemoselective synthesis of novel (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives, showcasing a protocol that offers advantages such as rapidity, high efficiency, and recyclability of the catalyst. This research contributes to the development of new synthetic methods in medicinal chemistry (Jahanshahi et al., 2018).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The crystal structure of a related compound, 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate, was analyzed. This study provides insights into the conformation and intermolecular interactions of these types of compounds, which is crucial for understanding their pharmacological properties (Gehringer et al., 2014).
Glycogen Synthase Kinase-3β Inhibition
- GSK-3β Inhibitors for Neurodegenerative Diseases : The compound was used in the development of novel GSK-3β inhibitors, targeting neurodegenerative diseases like Alzheimer's. The research involved synthesizing a series of derivatives based on the compound's structure, leading to the discovery of potent inhibitors. These findings highlight the compound's potential in treating neurodegenerative pathologies (Andreev et al., 2019).
Antifolate Research
- Antifolate Agents for Cancer Treatment : A study explored the synthesis of novel classical antifolates using the compound as a base. These antifolates showed promising inhibitory activity against dihydrofolate reductase and thymidylate synthase, indicating potential as antitumor agents. This research opens avenues for the development of new cancer therapies (Gangjee et al., 2005).
Anti-Angiogenic and DNA Cleavage Studies
- N-substituted Piperidine-4-carboxamide Derivatives : A series of derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These studies are crucial for understanding the compound's potential as anticancer agents, providing insights into its mechanism of action and therapeutic efficacy (Kambappa et al., 2017).
Wirkmechanismus
Target of Action
Racemic-Tofacitinib primarily targets the Janus kinases (JAKs) . JAKs are a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function .
Mode of Action
Racemic-Tofacitinib is a JAK inhibitor . It interacts with its targets by inhibiting the JAK-STAT signaling pathway . This inhibition results in the modulation of cytokines critical to the progression of immune and inflammatory responses .
Biochemical Pathways
Racemic-Tofacitinib affects several biochemical pathways. It suppresses JAK1/JAK3-mediated signaling induced by the common-γ-chain cytokines IL-2, IL-4, IL-15, and IL-21 . It also modulates the immune response by directing monocytes and macrophages toward an anti-inflammatory phenotype .
Pharmacokinetics
Racemic-Tofacitinib is rapidly absorbed, with plasma concentrations peaking at around 1 hour after oral administration . The mean terminal phase half-life is approximately 3.2 hours . The high plasma concentration with delayed medicine clearance may affect the liver and/or kidney functions .
Result of Action
The molecular and cellular effects of Racemic-Tofacitinib’s action are significant. It inhibits proliferation in CD4+ and CD8+ T cells along with Th1 and Th17 differentiation, while Th2 and regulatory T cell lineages are largely unaffected . It also decreases cytokine-induced phosphorylation of all JAK-STAT pathways studied .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Racemic-Tofacitinib. For instance, nanosystems can be used to overcome many systemic adverse effects associated with oral dosage forms of Racemic-Tofacitinib . These nanosystems can target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints .
Biochemische Analyse
Biochemical Properties
Racemic-Tofacitinib is known to interact with various enzymes and proteins. It is a Janus Kinase inhibitor, which means it can inhibit the activity of Janus Kinases, a family of intracellular signaling proteins . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
Racemic-Tofacitinib has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it can inhibit the activation of Signal Transducer and Activator of Transcription (STAT) proteins that regulate gene transcription .
Molecular Mechanism
The molecular mechanism of action of Racemic-Tofacitinib involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a Janus Kinase inhibitor, it selectively inhibits the JAK1/3 tyrosine kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Racemic-Tofacitinib have been observed to change over time. Studies have shown that it has a lower limit of quantification (LLOQ) for tofacitinib of 0.1 ng ml −1 . This indicates its stability and potential long-term effects on cellular function.
Metabolic Pathways
Racemic-Tofacitinib is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions is not currently available.
Eigenschaften
IUPAC Name |
3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


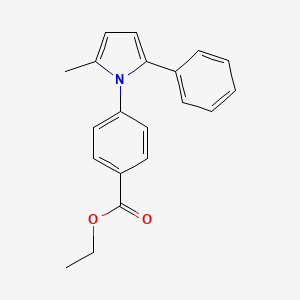

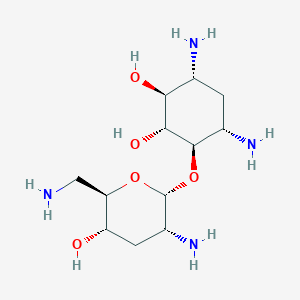
![Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-](/img/structure/B3327402.png)


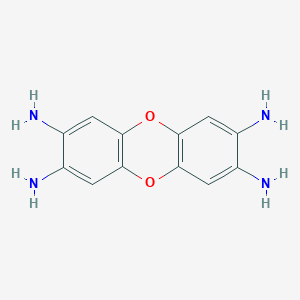
![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)

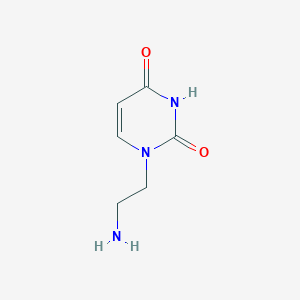
![1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B3327449.png)
